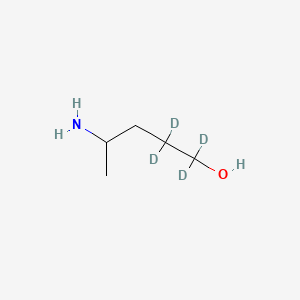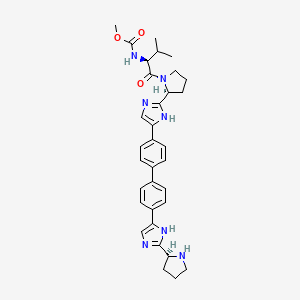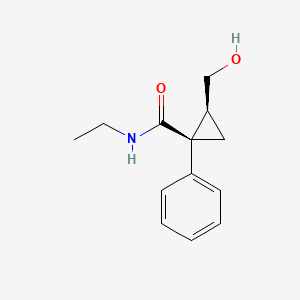
γ-Hydroxybutyric Acid-d4 Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
γ-Hydroxybutyric Acid-d4 Glucuronide is a deuterated analogue of γ-Hydroxybutyric Acid Glucuronide, which is a metabolite of γ-Hydroxybutyric Acid. This compound is significant in clinical and forensic toxicology due to its potential as a biomarker for γ-Hydroxybutyric Acid intoxication . The deuterated form is particularly useful in analytical chemistry for precise quantification and detection in biological samples .
Applications De Recherche Scientifique
γ-Hydroxybutyric Acid-d4 Glucuronide has several scientific research applications:
Analytical Chemistry: Used as a standard for the detection and quantification of γ-Hydroxybutyric Acid in biological samples.
Forensic Toxicology: Helps in extending the detection window for γ-Hydroxybutyric Acid intoxication, making it valuable in forensic investigations.
Pharmacokinetics: Studied to understand the metabolism and excretion of γ-Hydroxybutyric Acid in the human body.
Medical Research: Investigated for its potential role in understanding the pharmacological effects of γ-Hydroxybutyric Acid and its metabolites.
Safety and Hazards
Orientations Futures
The discovery of γ-Hydroxybutyric Acid-d4 Glucuronide as a major metabolite of GHB could potentially extend the analytical detection window for GHB intoxications . This has important implications for future analysis of GHB in clinical and forensic toxicology . Further comprehensive pharmacokinetic and stability studies are needed after the controlled administration of GHB .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid-d4 Glucuronide involves a Koenigs–Knorr glucuronidation approach. This method provides the glucuronide and its deuterium-labelled analogue with high purity suitable for analytical chemistry . The reaction typically involves the use of uridine diphosphate glucuronic acid as a glucuronidation agent under controlled conditions to ensure the stability and purity of the product .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing stringent quality control measures to maintain the integrity of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions: γ-Hydroxybutyric Acid-d4 Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction would revert it to the original hydroxyl compound.
Mécanisme D'action
γ-Hydroxybutyric Acid-d4 Glucuronide exerts its effects primarily through its role as a metabolite of γ-Hydroxybutyric Acid. γ-Hydroxybutyric Acid acts on both γ-Hydroxybutyric Acid receptors and gamma-aminobutyric acid B receptors in the brain . At low concentrations, it stimulates dopamine release, while at higher concentrations, it inhibits dopamine release through gamma-aminobutyric acid B receptor activation . This biphasic effect on dopamine release is crucial for its pharmacological and toxicological properties .
Comparaison Avec Des Composés Similaires
γ-Hydroxybutyric Acid: The parent compound, known for its use in treating narcolepsy and its abuse potential as a recreational drug.
γ-Butyrolactone: A precursor to γ-Hydroxybutyric Acid, used industrially and also abused recreationally.
1,4-Butanediol: Another precursor to γ-Hydroxybutyric Acid, with similar uses and abuse potential.
Uniqueness: γ-Hydroxybutyric Acid-d4 Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in analytical and forensic applications. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in complex biological matrices .
Propriétés
Numéro CAS |
1439528-95-6 |
|---|---|
Formule moléculaire |
C₁₀H₁₂D₄O₉ |
Poids moléculaire |
284.25 |
Synonymes |
β-D-Glucopyranosiduronic Acid 3-Carboxypropyl-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Methyl-d3]metanicotine](/img/structure/B1144807.png)



